3-(3,5-Dimethylisoxazol-4-yl)propanamide
Description
Historical Context and Evolution of Isoxazole (B147169) Chemistry
The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in organic chemistry. mdpi.comsolubilityofthings.com First synthesized by Claisen in 1903, the study of isoxazoles has since evolved into a significant field of heterocyclic chemistry. nih.gov Early work focused on fundamental synthesis and reactivity, but the discovery of naturally occurring isoxazoles with potent biological activity, such as ibotenic acid and muscimol, spurred deeper investigation. wikipedia.org
The evolution of isoxazole chemistry has been marked by the development of sophisticated synthetic methodologies. The most prominent and versatile of these is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene, which allows for controlled and regioselective construction of the isoxazole ring. wikipedia.orgrsc.org Over the decades, numerous advancements have been made, including the use of transition metal catalysts and green chemistry approaches, to improve the efficiency and scope of isoxazole synthesis. nih.govrsc.org
This synthetic accessibility has enabled the creation of vast libraries of isoxazole derivatives, which have been explored for a wide range of therapeutic applications. The isoxazole scaffold is now a privileged structure in drug discovery, found in a variety of marketed drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netnih.govijpca.org The continuous refinement of synthetic routes and the expanding understanding of their structure-activity relationships have solidified the isoxazole moiety as a cornerstone of modern medicinal chemistry. daneshyari.com
Table 1: Key Milestones in the Evolution of Isoxazole Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1903 | First synthesis of the isoxazole ring system by Claisen. nih.gov | Established the foundational chemistry of this heterocyclic class. |
| Mid-20th Century | Discovery of naturally occurring bioactive isoxazoles (e.g., muscimol). wikipedia.org | Demonstrated the pharmacological potential of the isoxazole scaffold. |
| Late 20th Century | Widespread adoption of 1,3-dipolar cycloaddition for synthesis. wikipedia.orgrsc.org | Provided a highly versatile and regioselective method for creating diverse isoxazole derivatives. |
| 2000s | Development of advanced catalytic methods (e.g., copper-catalyzed reactions). nanobioletters.com | Increased synthetic efficiency and enabled the creation of more complex molecules. |
| Present | Integration into drug discovery programs for various diseases. nih.govdaneshyari.com | Isoxazole is recognized as a "privileged scaffold" in medicinal chemistry with broad therapeutic relevance. ijpca.org |
Structural Relevance of the Propanamide Moiety in Bioactive Compounds
The propanamide group, with the chemical formula CH₃CH₂C(=O)NH₂, is a simple amide derived from propanoic acid. wikipedia.orgvedantu.com Despite its structural simplicity, this moiety plays a crucial role in the functionality of many bioactive compounds. As a functional group, the amide bond is a fundamental building block in biological systems, most notably forming the peptide bonds that link amino acids into proteins.
In medicinal chemistry, the propanamide structure offers several advantageous properties. Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group) allows it to form strong intermolecular interactions with biological targets like enzymes and receptors. fiveable.me This characteristic is critical for molecular recognition and binding affinity.
The propanamide moiety is found in a range of pharmaceuticals and is often used as an intermediate in the synthesis of more complex drugs. fiveable.meetprotein.com Its incorporation into a molecule can influence key physicochemical properties such as solubility, polarity, and metabolic stability, which are essential for a compound's pharmacokinetic profile. Derivatives of propanamide have been investigated for a variety of therapeutic uses, including anti-inflammatory and analgesic applications, highlighting the versatility of this functional group in drug design. solubilityofthings.comnih.gov
Table 2: Examples of Bioactive Compound Classes Featuring the Amide Linkage
| Compound Class | Biological Relevance | Role of Amide/Propanamide Moiety |
|---|---|---|
| Peptides/Proteins | Fundamental to all biological processes. | Forms the primary structural linkage (peptide bond). |
| Beta-Lactam Antibiotics | Treatment of bacterial infections. | The strained amide ring is key to their mechanism of action. |
| Sulfonamides | Antibacterial agents. nih.gov | The sulfonamide group is a critical pharmacophore. |
| Various Pharmaceuticals | Analgesics, anticonvulsants, etc. etprotein.com | Acts as a key binding motif and influences drug properties. fiveable.me |
Rationale for Academic Investigation of 3-(3,5-Dimethylisoxazol-4-yl)propanamide
The academic pursuit of this compound is driven by a rational drug design strategy that combines a proven bioactive core with a functional side chain to create novel chemical entities with therapeutic potential. The core of the molecule, the 3,5-dimethylisoxazole (B1293586) group, has been identified as a critical pharmacophore in several areas of research.
Specifically, recent studies have highlighted derivatives of 3,5-dimethylisoxazole as potent inhibitors of Bromodomain-containing protein 4 (BRD4). nih.gov BRD4 is a key regulator of gene transcription and is considered a promising target for cancer therapy, as it controls the expression of oncogenes like c-MYC. nih.gov The 3,5-dimethylisoxazole group acts as a mimic of acetylated lysine (B10760008), allowing it to bind to a specific pocket in the BRD4 protein and disrupt its function. nih.gov
The rationale for attaching a propanamide moiety to this active isoxazole core is multifaceted:
Exploring Structure-Activity Relationships (SAR): Modifying the substituent at the 4-position of the isoxazole ring is a common strategy to probe how structural changes affect biological activity. The propanamide chain offers a flexible linker with hydrogen bonding capabilities that can explore new interactions within the target's binding site.
Improving Physicochemical Properties: The propanamide group can modulate the compound's solubility, polarity, and other properties that are crucial for its behavior in biological systems.
Developing Novel Scaffolds: Combining these two motifs creates a novel chemical scaffold that may possess unique biological activities or an improved therapeutic profile compared to existing compounds. The investigation aims to determine if this specific combination can lead to enhanced potency, selectivity, or favorable drug-like properties.
Research Objectives and Scope of Current Studies
The investigation into this compound and related compounds encompasses a range of objectives typical of early-stage drug discovery and chemical biology research. The primary goal is to synthesize and characterize this novel compound and evaluate its potential as a bioactive agent, particularly in the context of oncology.
Key Research Objectives:
Chemical Synthesis: To develop and optimize a reliable synthetic route for this compound and a series of related analogues to enable biological testing and SAR studies.
Biological Evaluation: To screen the compound for inhibitory activity against specific biological targets, with a primary focus on epigenetic regulators like the BRD4 bromodomains. nih.gov This involves in vitro biochemical and cellular assays to determine potency and efficacy.
Mechanism of Action Studies: To elucidate how the compound exerts its biological effects. For instance, studies on related 3,5-dimethylisoxazole derivatives have focused on their ability to down-regulate c-MYC protein levels and induce apoptosis in cancer cells. nih.gov
In Vivo Assessment: To evaluate the therapeutic potential of promising compounds in preclinical models. This can include assessing the compound's efficacy in animal models of human diseases, such as tumor xenograft models in mice. nih.gov
Computational Modeling: To use molecular docking and other in silico methods to predict and rationalize the binding mode of the compound with its biological target. This helps in understanding the SAR and in designing more potent future derivatives.
The scope of these studies is to establish whether this compound can serve as a valuable lead compound for the development of new therapeutics. The findings from this research contribute to the broader understanding of isoxazole chemistry and its application in addressing unmet medical needs.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZXCKTYOUCOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3,5 Dimethylisoxazol 4 Yl Propanamide and Its Derivatives
Strategies for the Construction of the 3,5-Dimethylisoxazole (B1293586) Core
The formation of the 3,5-dimethylisoxazole ring is a critical first step in the synthesis of the target compound. This can be achieved through several established synthetic strategies, including classical cyclization reactions and modern cycloaddition approaches.
Cyclization reactions represent one of the most direct and traditional methods for forming the isoxazole (B147169) ring system. These reactions typically involve the condensation of a 1,3-dicarbonyl compound, or an equivalent thereof, with a source of hydroxylamine (B1172632).
For the specific synthesis of the 3,5-dimethylisoxazole core, a highly efficient one-step method involves the reaction between acetylacetone (B45752) (pentane-2,4-dione) and hydroxylamine hydrochloride. chemicalbook.com This reaction is a classic example of a condensation-cyclization, where the hydroxylamine first reacts with one of the carbonyl groups to form an oxime, which then undergoes intramolecular cyclization by attacking the second carbonyl group, followed by dehydration to yield the stable aromatic isoxazole ring.
| Starting Material | Reagent | Product | Reference |
| Acetylacetone | Hydroxylamine Hydrochloride | 3,5-Dimethylisoxazole | chemicalbook.com |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocycles, including isoxazoles. This reaction involves a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne or alkene). While highly versatile for creating a wide range of substituted isoxazoles, this method is a less direct route to the symmetrically substituted 3,5-dimethylisoxazole compared to the cyclization of acetylacetone.
The general process involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. To form a 3,5-disubstituted isoxazole, the reaction would proceed between a nitrile oxide and a terminal alkyne.
While the core can be constructed directly, another strategic approach involves the functionalization of a pre-formed 3,5-dimethylisoxazole ring. Catalytic methods can be employed to activate the ring for subsequent reactions. The two methyl groups at the C3 and C5 positions increase the electron density of the isoxazole ring, making it amenable to electrophilic substitution, particularly at the C4 position. nih.gov
One documented functionalization is the sulfochlorination of 3,5-dimethylisoxazole. nih.gov This reaction uses chlorosulfonic acid to introduce a sulfonyl chloride group at the C4 position, which can then be converted into various sulfonamide derivatives. This demonstrates that the C4 position is reactive and can be targeted for introducing substituents, a key step toward the synthesis of the propanamide side chain.
Synthesis of the Propanamide Side Chain
The introduction of the three-carbon propanamide chain at the C4 position of the 3,5-dimethylisoxazole ring requires a multi-step synthetic sequence, as direct alkylation is often challenging. A plausible and effective route begins with the introduction of a single carbon functional group, which is then elaborated into the desired chain. The key precursor for the final amidation step is 3-(3,5-dimethylisoxazol-4-yl)propanoic acid.
A common strategy for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com The reaction with 3,5-dimethylisoxazole would yield the key intermediate, 3,5-dimethylisoxazole-4-carbaldehyde, which is a known compound. cymitquimica.comnih.gov
Once the aldehyde is formed, the carbon chain can be extended using a Knoevenagel condensation. wikipedia.orgmdpi.com This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of a weak base. asianpubs.org A specific variant, the Doebner modification, uses pyridine (B92270) as the base and solvent, which facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.orgthieme.com The reaction of 3,5-dimethylisoxazole-4-carbaldehyde with malonic acid would yield 3-(3,5-dimethylisoxazol-4-yl)acrylic acid.
The final step in forming the propanoic acid side chain is the reduction of the carbon-carbon double bond in the acrylic acid intermediate. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This sequence provides the required precursor, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1 | 3,5-Dimethylisoxazole | POCl₃, DMF | 3,5-Dimethylisoxazole-4-carbaldehyde | Vilsmeier-Haack Reaction |
| 2 | 3,5-Dimethylisoxazole-4-carbaldehyde | Malonic Acid, Pyridine | 3-(3,5-Dimethylisoxazol-4-yl)acrylic acid | Knoevenagel-Doebner Condensation |
| 3 | 3-(3,5-Dimethylisoxazol-4-yl)acrylic acid | H₂, Pd/C | 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid | Catalytic Hydrogenation |
Amide Bond Formation in the Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanamide
The final step in the synthesis is the conversion of the carboxylic acid group of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid into a primary amide. This transformation is a cornerstone of organic synthesis and can be accomplished through several condensation approaches.
Condensation reactions for amide formation typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine or ammonia (B1221849).
One direct method involves reacting the carboxylic acid with an ammonia source, such as ammonium (B1175870) carbonate, to form the corresponding ammonium carboxylate salt. Subsequent heating of this salt leads to dehydration, yielding the primary amide, this compound.
Alternatively, a wide array of coupling or condensing agents can be used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Common examples of such agents include carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC). The carboxylic acid reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by ammonia to form the final amide product.
Multi-step Synthetic Sequences
The synthesis of this compound is not typically a single-step process but rather involves a multi-step sequence. A common strategy involves the initial construction of the core 3,5-dimethylisoxazole ring, followed by the introduction and modification of a substituent at the 4-position to build the propanamide side chain.
A plausible synthetic route commences with the formation of the 3,5-dimethylisoxazole nucleus. This can be achieved through the condensation of acetylacetone with hydroxylamine hydrochloride. Following the creation of the isoxazole ring, a key intermediate, 3,5-dimethylisoxazole-4-carboxylic acid, can be synthesized. This is often accomplished by the hydrolysis of its corresponding ethyl ester, ethyl 3,5-dimethylisoxazole-4-carboxylate. chemicalbook.comtcichemicals.com
A generalized reaction scheme is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Acetylacetone, Hydroxylamine hydrochloride | Base | 3,5-Dimethylisoxazole |
| 2 | 3,5-Dimethylisoxazole | (Series of steps to introduce a propanoic acid precursor) | 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid |
| 3 | 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid | Ammonia, Coupling agents | This compound |
Catalytic Methods for Enhanced Yields and Selectivity
To improve the efficiency and selectivity of the amidation step, various catalytic methods can be employed. Direct amidation of carboxylic acids without the need for prior activation is a more atom-economical and environmentally benign approach. Recent advances in catalysis have identified several effective systems for this transformation.
For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net This method offers high yields with relatively low catalyst loading (5-10 mol%). researchgate.net Other catalytic systems, such as those based on boric acid derivatives or other Lewis acids, have also been developed for direct amidation reactions and could be applicable to the synthesis of this compound. mdpi.com The use of such catalysts can lead to higher yields, milder reaction conditions, and reduced formation of byproducts compared to non-catalytic methods.
| Catalyst System | Key Features | Potential Application |
| Titanium tetrafluoride (TiF4) | Effective for a range of carboxylic acids, low catalyst loading. researchgate.net | Direct amidation of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid. |
| Boric acid derivatives | Can facilitate direct amide bond formation. | Alternative catalytic system for the final amidation step. |
| Other Lewis acids (e.g., FeCl3) | Can activate the carboxylic acid for nucleophilic attack. mdpi.com | Potential for catalyzing the amidation under specific conditions. |
Asymmetric Synthesis Approaches for Chiral Derivatives
The development of chiral derivatives of this compound can be crucial for understanding their biological activity, as enantiomers often exhibit different pharmacological profiles. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
For isoxazole-containing compounds, chemoenzymatic methods represent a powerful approach to achieving high enantioselectivity. This can involve the use of enzymes, such as lipases, for the kinetic resolution of racemic intermediates. For example, a racemic alcohol precursor to a chiral side chain could be selectively acylated by a lipase, allowing for the separation of the two enantiomers.
Another strategy involves the use of chiral auxiliaries or catalysts in the synthetic sequence. For instance, if a chiral center is to be introduced on the propanamide side chain, an asymmetric Michael addition to a suitable α,β-unsaturated isoxazole precursor could be employed, guided by a chiral catalyst. The synthesis of chiral isoxazolines, which are precursors to isoxazoles, has been achieved through asymmetric [3+2] cycloaddition reactions using chiral ligand-metal complexes. nih.gov While this applies to the formation of the isoxazoline (B3343090) ring itself, similar principles of asymmetric catalysis can be applied to the modification of the side chain of a pre-formed isoxazole.
Recent Advances in Diversification Strategies for this compound Analogues
The generation of a library of analogues of this compound is essential for structure-activity relationship (SAR) studies. Recent advances in synthetic chemistry offer various strategies for the diversification of the core isoxazole scaffold and the propanamide side chain.
Modification of the Isoxazole Core:
Functionalization of the isoxazole ring itself can lead to a wide range of analogues. The 4-position of isoxazoles bearing electron-withdrawing groups can act as a Michael acceptor, allowing for the introduction of various nucleophiles. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to introduce aryl or heteroaryl substituents at the 4-position of a suitably functionalized isoxazole, such as a 4-iodoisoxazole. nih.gov This allows for the exploration of a wide range of aromatic diversity.
Diversification of the Propanamide Side Chain:
The propanamide moiety offers numerous points for diversification. The amide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved by using a primary or secondary amine instead of ammonia in the final amidation step. Furthermore, the propanoic acid precursor can be subjected to various transformations to introduce substituents along the three-carbon chain.
A summary of potential diversification strategies is presented below:
| Strategy | Target Moiety | Potential Modifications |
| Cross-Coupling Reactions | Isoxazole C4-position | Introduction of various aryl and heteroaryl groups. nih.gov |
| Michael Addition | Isoxazole C4-position | Addition of nucleophiles to an activated isoxazole. researchgate.net |
| N-alkylation/arylation | Propanamide Nitrogen | Introduction of diverse substituents on the amide nitrogen. |
| Side Chain Functionalization | Propanamide Carbon Chain | Introduction of substituents on the α or β carbons. |
Mechanistic Organic Chemistry of 3 3,5 Dimethylisoxazol 4 Yl Propanamide
Intrinsic Reactivity of the Amide Functional Group
Amides are recognized for their relative stability and resistance to hydrolysis compared to other carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.com This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. Consequently, cleavage of the amide bond in 3-(3,5-Dimethylisoxazol-4-yl)propanamide requires forceful conditions, such as heating with strong acids or bases. ucalgary.ca
Hydrolysis under Varied Conditions
The hydrolysis of the propanamide group proceeds through different mechanisms depending on the pH of the solution. chemguide.co.uk
Base-Promoted Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon. byjus.comchemistrysteps.comallen.in This forms a tetrahedral intermediate from which the amide ion (⁻NH₂) is expelled as the leaving group. Although the amide ion is a very poor leaving group, the reaction is driven forward by the subsequent irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide ion to yield a carboxylate salt and ammonia (B1221849). chemistrysteps.comlibretexts.org Acidic workup is required to protonate the carboxylate and obtain the final 3-(3,5-dimethylisoxazol-4-yl)propanoic acid product.
| Condition | Key Mechanistic Steps | Products |
|---|---|---|
| Acidic (e.g., aq. H₂SO₄, heat) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of ammonia as a leaving group. | 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid and Ammonium (B1175870) Salt (e.g., (NH₄)₂SO₄) |
| Basic (e.g., aq. NaOH, heat) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of amide ion (⁻NH₂). 4. Deprotonation of the carboxylic acid. | Sodium 3-(3,5-dimethylisoxazol-4-yl)propanoate and Ammonia (NH₃) |
Chemical Transformations of the 3,5-Dimethylisoxazole (B1293586) Ring System
The 3,5-dimethylisoxazole ring is an aromatic heterocycle characterized by a relatively weak N-O bond, which is a key site of reactivity. biorxiv.orgnih.gov The ring's electronic nature dictates its susceptibility to various chemical transformations.
Electrophilic and Nucleophilic Attack Patterns
The isoxazole (B147169) ring is considered an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution. quizlet.com The presence of the electronegative oxygen and nitrogen atoms reduces the electron density of the ring carbons. In this compound, the C4 position, which is typically the most nucleophilic site in isoxazoles, is already substituted. Electrophilic attack on the ring itself is therefore highly unfavorable.
Conversely, the ring can be susceptible to nucleophilic attack, often leading to ring cleavage. Strong nucleophiles can attack the ring carbons, initiating a cascade of reactions that results in the scission of the N-O bond. mdpi.com Furthermore, the protons on the methyl groups at the C3 and C5 positions are weakly acidic and can be deprotonated by a strong base. This can initiate a base-catalyzed ring-opening mechanism.
Photoisomerization Pathways of Isoxazoles and Related Compounds
Isoxazoles are known to undergo photochemical rearrangements upon irradiation with UV light. biorxiv.orgacs.org For 3,5-dimethylisoxazole, the primary photochemical process involves the homolytic cleavage of the weak N-O bond. rsc.org This generates a diradical species that can undergo a series of rearrangements. rsc.org
One of the major pathways involves the formation of a highly strained acyl azirine intermediate. rsc.org This azirine can then rearrange further. For instance, subsequent cleavage of the C-C bond of the azirine ring can lead to the formation of a nitrile ylide, which can be trapped or isomerize to a ketenimine. rsc.org Another possibility is the rearrangement of the azirine intermediate to form the corresponding oxazole (B20620) (2,5-dimethyloxazole), although this is often a minor pathway for 3,5-disubstituted isoxazoles. rsc.org These photochemical reactions provide a pathway to convert isoxazoles into other important heterocyclic structures. acs.orgresearchgate.net
Ring Opening and Rearrangement Mechanisms
Besides photochemical methods, the isoxazole ring can be opened through various other mechanisms, including reductive and base-catalyzed pathways.
Reductive Ring Opening: Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is a common method for the reductive cleavage of the N-O bond in isoxazoles. This process typically yields an enaminone intermediate, which can be further hydrolyzed to a 1,3-dicarbonyl compound. Irradiation of 3,5-dimethylisoxazole in the presence of a reducing agent like triethylamine (B128534) can also lead to reductive cleavage of the ring. rsc.orglookchem.com
Base-Catalyzed Ring Opening: As mentioned, strong bases can deprotonate the methyl group at the C3 or C5 position. The resulting carbanion can trigger a ring-opening cascade, breaking the N-O bond and ultimately forming a cyano-functionalized intermediate. researchgate.net For example, studies on the related compound leflunomide (B1674699) show that deprotonation at C3 is crucial for its metabolic ring opening. researchgate.net
Electrophile-Induced Ring Opening: Certain electrophiles can induce ring opening. For instance, treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination reaction, yielding fluorinated carbonyl compounds. researchgate.netnih.gov
| Reaction Type | Reagent/Condition | Key Intermediate(s) | Primary Outcome |
|---|---|---|---|
| Photoisomerization | UV Light (e.g., 254 nm) | Diradical, Acyl Azirine, Nitrile Ylide | Rearrangement to oxazoles, ketenimines, etc. |
| Reductive Cleavage | H₂, Raney Ni or Triethylamine/UV light | Enaminone | Ring opening to form β-amino enones. |
| Base-Catalyzed Opening | Strong Base (e.g., NaH, LDA) | Carbanion adjacent to the ring | Ring opening to cyano-ketones. |
Reaction Kinetics and Thermodynamic Considerations
The rates and outcomes of the reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.
Amide Hydrolysis: The hydrolysis of amides is a thermodynamically favorable process, but it is kinetically very slow due to a high activation energy. researchgate.net The acid- or base-catalyzed pathways provide lower energy routes for the reaction to proceed. For acid-catalyzed hydrolysis, the rate-determining step is typically the nucleophilic attack of water on the protonated carbonyl carbon. acs.org In base-catalyzed hydrolysis, the rate can be limited by either the initial hydroxide attack or the subsequent expulsion of the strongly basic amide leaving group, depending on the specific substrate and conditions. uregina.ca The reaction rate is dependent on the concentration of the acid or base catalyst and the temperature. researchgate.net
Isoxazole Ring Transformations: The stability of the isoxazole ring is a key thermodynamic factor. While aromatic, it is less stable than other five-membered heterocycles like pyrazole. The weakness of the N-O bond (dissociation energy is relatively low) makes it the thermodynamic weak point of the ring system. Photochemical reactions are driven by the energy of the absorbed photons, which is sufficient to overcome the activation barrier for N-O bond cleavage, leading to kinetically controlled products like the azirine intermediate. rsc.org Thermal rearrangements and ring-opening reactions are governed by the relative thermodynamic stabilities of the isoxazole reactant and the ring-opened products. srce.hr For instance, reductive ring cleavage is thermodynamically favorable due to the formation of stronger C=O and C=N bonds at the expense of the weak N-O bond and a C=C bond.
| Transformation | Kinetic Factors | Thermodynamic Factors |
|---|---|---|
| Acidic Amide Hydrolysis | - High activation energy, slow rate.
| - Favorable (ΔG < 0).
|
| Basic Amide Hydrolysis | - Requires high temperature.
| - Favorable (ΔG < 0).
|
| Isoxazole Photoisomerization | - Quantum yield dependent on wavelength and substrate.
| - Products may be thermodynamically less stable than the starting isoxazole (kinetically controlled). |
| Isoxazole Ring Opening | - Reductive methods often require a catalyst.
| - Generally favorable due to cleavage of weak N-O bond and formation of stable carbonyl compounds. |
Structure Activity Relationship Sar and Molecular Design of 3 3,5 Dimethylisoxazol 4 Yl Propanamide Derivatives
Design Principles for Modulating the Isoxazole (B147169) Moiety
The 3,5-dimethylisoxazole (B1293586) ring is a key pharmacophore in numerous biologically active compounds. nih.govijpca.org It is recognized as an effective bioisostere for an acetylated lysine (B10760008) (KAc) residue, a critical component in epigenetic regulation. nih.govacs.org This mimicry allows these derivatives to function as competitive inhibitors for bromodomains, which are protein modules that specifically recognize and bind to acetylated lysines on histone tails. nih.gov X-ray crystallography studies have confirmed that the isoxazole ring fits into the KAc-binding pocket of bromodomains, with the nitrogen atom of the isoxazole accepting a crucial hydrogen bond from a conserved asparagine residue, mimicking the interaction of the acetyl-lysine's carbonyl oxygen. acs.orgnih.gov
Substituent Effects on Molecular Interactions
The nature and position of substituents on the 3,5-dimethylisoxazole core, particularly at the 4-position, significantly influence molecular interactions and biological activity. Structure-based design has led to the exploration of various aryl groups at this position to extend into adjacent hydrophobic regions of the target binding site, such as the WPF (Trp-Pro-Phe) shelf in bromodomains. nih.govacs.org
Research into bromodomain inhibitors has generated clear SAR data for 4-substituted 3,5-dimethylisoxazoles. For instance, attaching a simple phenyl ring at the 4-position can confer potent inhibitory activity. Further substitution on this phenyl ring allows for fine-tuning of this potency. Halogen substitutions are generally well-tolerated, with a discernible trend in activity based on the halogen's position. Studies often show that para-substitution is preferred over meta-substitution. acs.org This suggests that substituents at the para position can engage in more favorable interactions or have better steric compatibility within the binding pocket.
Table 1: Effect of Phenyl Ring Substituents on BRD4(1) Inhibition
| Compound ID | 4-Position Substituent | IC50 (µM) against BRD4(1) |
| 1 | Phenyl | 0.64 |
| 2 | 4-Fluorophenyl | 1.1 |
| 3 | 3-Fluorophenyl | 2.5 |
| 4 | 4-Chlorophenyl | 2.5 |
| 5 | 3-Chlorophenyl | 7.9 |
Data sourced from studies on 3,5-dimethylisoxazole derivatives as bromodomain ligands. acs.org
Exploration of the Propanamide Chain Modifications
Impact of Chain Length and Branching on Molecular Recognition
While direct SAR studies on the propanamide chain of 3-(3,5-dimethylisoxazol-4-yl)propanamide are not extensively documented, principles from related propanamide-containing antagonists can be applied. In these systems, the length of the alkyl chain is crucial; variations can alter the distance between key pharmacophoric elements, disrupting optimal binding.
Branching, such as the introduction of an α-methyl group on the propanamide chain, can have significant effects. Firstly, it introduces a chiral center, and biological targets often exhibit stereospecificity, meaning one enantiomer may be significantly more active than the other. researchgate.net This stereospecific activity often results from one isomer achieving a more favorable hydrophobic or steric interaction within the binding pocket. Secondly, branching can restrict the conformational flexibility of the linker, which can be entropically favorable for binding if the locked conformation is the bioactive one. Modifications such as replacing a single α-methyl group with a dimethyl or a cyclopropyl (B3062369) group can further modulate potency by altering the molecule's interaction with hydrophobic pockets. researchgate.net
Effects of Terminal Amide N-Substitutions on Biological Activity
The terminal amide group is a common site for modification to explore interactions with solvent-exposed regions or additional pockets of the target protein. N-substitutions can profoundly impact biological activity by introducing new hydrogen bond donors/acceptors, van der Waals interactions, or electrostatic interactions.
In the development of isoxazole amide inhibitors for the methyltransferase SMYD3, the N-substitution on the amide was a key area of optimization. acs.org Starting from a primary amide, the introduction of an N-benzyl group significantly improved cellular potency. Further SAR exploration on the benzyl (B1604629) ring revealed that electronic and steric properties were critical. Halogen substitutions, such as fluorine or chlorine, on the phenyl ring of the N-benzyl group led to compounds with excellent potency, with some derivatives achieving EC50 values in the low nanomolar range. acs.org This highlights that the terminal N-substituent can engage in critical interactions that anchor the ligand to the target, leading to substantial gains in activity.
Table 2: Effect of Terminal Amide N-Substitutions on SMYD3 Cellular Potency
| Compound ID | Terminal Amide N-Substituent | MEKK2me Cellular Assay EC50 (nM) |
| 6 | Benzyl | 22 |
| 7 | 4-Fluorobenzyl | 22 |
| 8 | 3-Fluorobenzyl | 16 |
| 9 | 2-Fluorobenzyl | 20 |
| 10 | 4-Chlorobenzyl | 11 |
Data sourced from SAR studies of isoxazole amides as SMYD3 inhibitors. acs.org
Rational Design of Hybrid Scaffolds Incorporating the this compound Moiety
Rational drug design often involves creating hybrid molecules that combine two or more distinct pharmacophoric scaffolds to achieve improved affinity, better selectivity, or a multi-target mechanism of action. mdpi.com The this compound moiety serves as a versatile building block for such strategies.
One successful application of this concept is the development of bivalent inhibitors. For targets that have multiple binding sites, such as the BRD4 protein with its two tandem bromodomains (BD1 and BD2), a hybrid molecule can be designed to target both sites simultaneously. nih.gov This has been achieved by linking two 3,5-dimethylisoxazole-based monomers with a suitable linker. The resulting bivalent ligand can exhibit significantly enhanced binding potency and cellular activity compared to its monomeric counterpart due to an avidity effect. nih.gov
Another approach involves extending the pharmacophore to engage with adjacent binding pockets. For example, a known 3,4-diaryl-isoxazole inhibitor was modified by incorporating a chiral pyrrolidine (B122466) scaffold. This extension was designed to reach the ribose pocket of the ATP binding site in the target kinase, leading to new, potent ligands. nih.gov This strategy demonstrates how the core isoxazole structure can be rationally combined with other chemical motifs to create novel scaffolds with improved or altered biological profiles.
Ligand Efficiency and Optimization Strategies in Derivative Design
In modern drug discovery, lead optimization is guided not just by absolute potency (e.g., IC50 or EC50) but also by metrics that relate potency to molecular size, such as Ligand Efficiency (LE). LE is calculated as the binding energy per heavy (non-hydrogen) atom and helps identify small, efficient fragments that can be developed into more elaborate but still "drug-like" lead compounds.
The development of isoxazole amides as SMYD3 inhibitors provides a practical example of this principle. acs.org An initial high-throughput screening hit was identified with a moderate biochemical potency (IC50 = 5 µM) but a reasonable ligand efficiency (LE = 0.35), making it a strong starting point for optimization. acs.org The subsequent medicinal chemistry effort, which focused on SAR-guided modifications of the terminal amide N-substituent (as detailed in section 4.2.2), successfully improved the potency by several orders of magnitude, from the micromolar to the low nanomolar range. acs.org This process of optimizing a fragment with good initial LE is a hallmark of an efficient drug discovery campaign. Advanced computational methods, such as enhanced sampling of molecular dynamics (ESMACS), can also be employed to accurately rank the binding free energies of designed analogues, providing detailed chemical insight and accelerating the optimization cycle. chemrxiv.org
Molecular and Cellular Mechanisms of Action for 3 3,5 Dimethylisoxazol 4 Yl Propanamide Derivatives
Investigations into Protein-Ligand Interactions and Target Engagement
The biological effects of 3-(3,5-dimethylisoxazol-4-yl)propanamide derivatives are initiated by their physical interaction with specific protein targets. The nature of these interactions, including enzyme inhibition, receptor modulation, and binding affinity, dictates the compound's potency and selectivity.
Derivatives incorporating the 3,5-dimethylisoxazole (B1293586) moiety have been identified as potent inhibitors of several key enzymes implicated in human diseases.
Bromodomain-containing protein 4 (BRD4): The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are crucial regulators of gene transcription and have emerged as significant targets in cancer therapy. nih.govnih.gov Researchers have designed and synthesized a series of 3,5-dimethylisoxazole derivative dimers that can simultaneously target the two tandem bromodomains of BRD4 (BD1 and BD2) to enhance binding potency. nih.govnih.gov One such bivalent inhibitor, compound 22 , demonstrated significant inhibition of colorectal cancer cell proliferation with an IC50 value of 162 nM. nih.govnih.gov X-ray crystallography studies of related 3,5-dimethylisoxazole derivatives bound to BRD4(1) revealed that the dimethylisoxazole group occupies the acetylated lysine (B10760008) (KAc) binding pocket, a key interaction for potent inhibition. semanticscholar.org
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria. nih.gov Propanamide-sulfonamide based drug conjugates have been investigated as dual inhibitors of urease and cyclooxygenase-2. nih.gov Kinetic studies showed that certain naproxen-conjugated sulfonamides act as competitive inhibitors of urease, with IC50 values in the low micromolar range. nih.gov For instance, naproxen (B1676952) conjugated with sulfaguanidine (B1682504) exhibited potent urease inhibition with an IC50 value of 5.06 ± 0.29 µM. nih.gov
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. researchgate.net The isoxazole (B147169) scaffold is a key feature of several selective COX-2 inhibitors. researchgate.netnih.gov For example, Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) is a well-known potent and selective COX-2 inhibitor. researchgate.net Studies on other novel isoxazole derivatives have identified compounds with high selectivity for COX-2 over COX-1. nih.gov For instance, one compound in a series, C6, was found to be a highly potent COX-2 inhibitor with an IC50 value of 0.55 ± 0.03 µM and a selectivity index of 61.73. nih.gov The N-propionamide-substituted analogs of some inhibitors have been explored as potential prodrugs, which show significantly decreased lipophilicity and lower COX-inhibition potency until metabolized in vivo. mdpi.com
Immunoproteasome: The immunoproteasome is involved in protein degradation and is a target for treating autoimmune diseases and hematologic malignancies. nih.gov A series of amide derivatives have been identified as non-covalent inhibitors of the β1i subunit of the immunoproteasome, with Ki values in the low to sub-micromolar range. nih.govnih.gov The most potent and selective of these, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide , exhibited a Ki of 21 nM against the β1i subunit. nih.gov These non-covalent inhibitors are of particular interest as they may avoid off-target activities sometimes associated with covalent inhibitors. nih.gov
Table 1: Enzyme Inhibition Data for this compound and Related Derivatives
| Compound Class/Example | Target Enzyme | Inhibition Metric | Value | Mechanism |
|---|---|---|---|---|
| 3,5-Dimethylisoxazole Dimer (Compound 22) | BRD4 | IC50 | 162 nM | Not specified |
| Naproxen-Sulfaguanidine Conjugate | Urease | IC50 | 5.06 ± 0.29 µM | Competitive |
| Isoxazole Derivative (C6) | COX-2 | IC50 | 0.55 ± 0.03 µM | Not specified |
| N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide | Immunoproteasome (β1i) | Ki | 21 nM | Non-covalent |
Beyond enzyme inhibition, isoxazole-containing compounds, including propanamide derivatives, have been shown to modulate the activity of key biological receptors and ion channels.
AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic transmission in the central nervous system. nih.gov Isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity. nih.gov Electrophysiological studies demonstrated that specific derivatives can cause a significant reduction in AMPA receptor-mediated currents, with some compounds achieving an 8-fold inhibition. nih.gov These compounds also profoundly alter the biophysical gating properties of the receptor, including deactivation and desensitization. nih.gov
GABA Receptors: In insects, ionotropic GABA receptors (GABARs) are important targets for insecticides. nih.gov A series of 4-aryl-5-carbamoyl-3-isoxazolols were synthesized and found to act as competitive antagonists of insect GABARs. nih.gov Several of these compounds exhibited potent antagonistic activities with IC50 values in the low-micromolar range against housefly and common cutworm GABARs. nih.gov
Histamine (B1213489) H3 Receptors: A 3,5-dimethyl-isoxazole-4-carboxylic acid derivative was identified as a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist. nih.gov This compound was developed through lead optimization guided by H3R affinity and was found to be orally bioavailable and CNS penetrable. nih.gov
The effectiveness of a therapeutic agent is determined by both its affinity for the intended target and its selectivity over other related proteins.
Binding Affinity: Structure-guided optimization has been a key strategy in developing high-affinity ligands. For BRD4 inhibitors, X-ray crystal structures have been instrumental in understanding the key interactions required for high affinity. semanticscholar.org These studies revealed how the 3,5-dimethylisoxazole moiety binds in the KAc-binding pocket and how other substituents can be modified to interact with adjacent hydrophobic grooves or form hydrogen bonds with conserved water molecules to enhance affinity. semanticscholar.org For AMPA receptor antagonists, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to correlate structural features with binding affinity, expressed as -log IC50. nih.gov These models indicate that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are significant in determining binding affinity. nih.gov
Selectivity Profiling: Selectivity is crucial for minimizing off-target effects. For COX inhibitors, selectivity is measured by comparing the IC50 values for COX-2 and COX-1. nih.gov Novel isoxazole derivatives have been developed with high selectivity indices, with some compounds showing over 100-fold greater selectivity for COX-2. nih.gov In the case of immunoproteasome inhibitors, compounds like N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide showed remarkable selectivity for the β1i subunit, with no significant activity against constitutive catalytic subunits. nih.gov
Cellular Responses and Phenotypic Effects (Mechanistic Level)
The interaction of these derivatives at the molecular level triggers a cascade of cellular events, leading to observable phenotypic changes such as cell cycle arrest and apoptosis.
Detailed information regarding the cellular uptake and specific intracellular localization of this compound derivatives is not extensively documented in the available literature. However, related studies highlight the importance of physicochemical properties in cellular penetration. For instance, an investigation into a radiolabeled sulfonamide-substituted pyrroloindole, designed to target COX-2, found that the tracer was unable to effectively target the enzyme in vitro or in vivo. mdpi.com This was attributed to high unspecific binding and off-target tissue accumulation caused by the compound's high lipophilicity, underscoring the critical role that cellular uptake and distribution play in the efficacy of a drug. mdpi.com
A primary consequence of target engagement by many bioactive compounds is the alteration of gene expression programs that control cell fate.
Regulation of Oncogenes and Tumor Suppressors: The potent 3,5-dimethylisoxazole-based BRD4 inhibitor, compound 22 , was shown to directly affect the expression of genes downstream of BRD4. nih.govnih.gov Western blot analysis revealed that treatment with this compound led to the downregulation of the c-MYC oncogene protein levels. nih.govnih.gov Concurrently, it upregulated the expression of HEXIM1, a protein known to inhibit transcription, and modulated apoptosis through the intrinsic pathway. nih.govnih.gov
Regulation of Apoptotic Genes (Bcl-2 and Bax): The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical for controlling programmed cell death. The downregulation of Bax has been implicated in carcinogenesis and resistance to chemotherapy. nih.gov While not directly derivatives of this compound, related heterocyclic anti-cancer agents have been shown to induce apoptosis by modulating these key proteins. nih.gov Treatment of cancer cells with these compounds can down-regulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis. nih.gov
Regulation of Cell Cycle Genes (p21WAF-1): The p21WAF1/CIP1 protein is a cyclin-dependent kinase (CDK) inhibitor that can mediate cell cycle arrest. nih.gov Its expression can be regulated by both p53-dependent and p53-independent pathways. nih.govnih.gov Various cellular stressors and signaling molecules can induce p21 expression, leading to a halt in the cell cycle, typically at the G1 phase. nih.govnih.gov The ability of anti-proliferative compounds to induce p21 is a common mechanism for inhibiting cancer cell growth.
Cell Cycle Modulation and Apoptosis Pathways
Derivatives of this compound have been identified as potent inducers of cell cycle arrest and apoptosis in various cancer cell lines. acs.orgomicsdi.org The primary mechanism underlying these effects is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. acs.orgnsf.gov BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, playing a crucial role in the transcription of growth-promoting genes, including the proto-oncogene c-MYC. acs.orgnsf.gov
By acting as competitive inhibitors of BRD4, these isoxazole derivatives displace it from chromatin, leading to the transcriptional suppression of c-MYC. acs.orgnsf.gov The downregulation of c-MYC is a critical event that triggers cell cycle arrest, predominantly at the G0/G1 phase, thereby halting cellular proliferation. acs.orgomicsdi.org Furthermore, the reduction in c-MYC levels, coupled with the modulation of other apoptosis-related proteins, initiates the intrinsic apoptotic pathway. nih.govnih.gov Studies have shown that treatment with these derivatives leads to an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins, culminating in programmed cell death. omicsdi.orgnih.gov
For instance, certain 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives have demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) and MCF-7 breast cancer cells, inducing cell cycle arrest at the G1 phase. nsf.gov Similarly, other derivatives have shown the ability to induce both early and late-stage apoptosis in leukemia cell lines. acs.org
Table 1: Effects of 3,5-Dimethylisoxazole Derivatives on Cell Cycle and Apoptosis
| Compound Derivative | Cell Line | Effect on Cell Cycle | Apoptotic Induction | Key Findings |
|---|---|---|---|---|
| Pyridone Derivative (11e) | MV4-11 (Leukemia) | Arrest at G0/G1 phase | Yes | Down-regulation of C-Myc. acs.org |
| Phthalazinone Derivative (DDT26) | MCF-7 (Breast Cancer) | Arrest at G1 phase | Yes | Induced DNA damage and inhibited colony formation. nsf.gov |
| Dimer Derivative (22) | HCT116 (Colorectal Cancer) | Not specified | Modulates intrinsic pathway | Down-regulates c-MYC and up-regulates HEXIM1. nih.govnih.gov |
Targeted Protein Acetylation in Cellular Systems
The core mechanism of action for this compound derivatives does not involve the direct acetylation of proteins. Instead, the 3,5-dimethylisoxazole moiety functions as a potent acetyl-lysine (KAc) mimetic. acs.orgacs.org This structural mimicry allows these compounds to bind to the acetyl-lysine recognition pockets of bromodomains, which are specialized protein modules that "read" epigenetic marks. nih.govacs.org
Histone-lysine acetylation is a fundamental post-translational modification that regulates gene transcription. acs.org Bromodomains, such as those found in the BET family proteins (BRD2, BRD3, BRD4), recognize and bind to these acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene promoters. nih.govacs.org
The 3,5-dimethylisoxazole group of the derivatives effectively occupies the KAc-binding pocket within the bromodomain. acs.org X-ray crystallography studies have confirmed this binding mode, revealing that the isoxazole ring forms a critical hydrogen bond with a conserved asparagine residue (N140 in BRD4) within the pocket. acs.orgacs.org This interaction mimics the key hydrogen bond formed between the carbonyl oxygen of an acetylated lysine and the same asparagine residue. acs.org By competitively inhibiting the interaction between bromodomains and acetylated histones, these compounds effectively disrupt the reading of epigenetic signals, leading to the modulation of gene expression. nih.govacs.org This targeted disruption of protein-protein interaction, rather than direct enzymatic activity, is the hallmark of their mechanism in cellular systems. acs.org
Table 2: Binding Affinities of 3,5-Dimethylisoxazole Derivatives for Bromodomains
| Compound Derivative | Target Bromodomain | IC50 (μM) | Binding Characteristics |
|---|---|---|---|
| Compound 4d | BRD2(1), BRD4(1) | <5 | Acts as a selective probe for the BET family. nih.gov |
| Pyridone Derivative (11d) | BRD4 | 0.55 | Potent inhibitor of BRD4. acs.org |
| Pyridone Derivative (11e) | BRD4 | 0.86 | Effective against BRD4 protein. acs.org |
| Phthalazinone Derivative (DDT26) | BRD4 | 0.237 | Potent inhibitory effect on BRD4. nsf.gov |
Structure-Mechanism Correlations derived from Biological Studies
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have elucidated how modifications to the core scaffold influence their potency and selectivity as bromodomain inhibitors, which in turn dictates their efficacy in modulating the cell cycle and inducing apoptosis. acs.org
The 3,5-dimethylisoxazole ring is the foundational pharmacophore, serving as the acetyl-lysine mimic that anchors the molecule within the bromodomain's binding pocket. nih.govacs.org The substituents at the 4-position of the isoxazole ring play a crucial role in determining the compound's affinity and selectivity. acs.org These substituents often interact with a hydrophobic region of the binding pocket known as the "WPF shelf," named for a tryptophan-proline-phenylalanine motif. nsf.govnih.gov
For example, the addition of a phenyl group or other aromatic systems at this position can enhance hydrophobic interactions with the WPF shelf, thereby increasing the compound's potency. nih.gov Further modifications to this phenyl ring, such as the addition of ethoxy groups, can lead to interactions with a region called the ZA channel, which can influence selectivity for different bromodomains. acs.org
The development of bivalent ligands, where two 3,5-dimethylisoxazole-containing monomers are joined by a linker, has been shown to significantly enhance binding potency. nih.govnih.gov This is because BET proteins contain two tandem bromodomains (BD1 and BD2), and these bivalent inhibitors can simultaneously engage both, leading to a substantial increase in anti-proliferative activity compared to their monomeric counterparts. nih.gov The nature and length of the linker are critical for achieving this dual binding and maximizing the inhibitory effect. nih.gov These structural optimizations directly correlate with enhanced downstream biological effects, such as more potent c-MYC repression and stronger induction of apoptosis. nih.gov
Computational and Chemoinformatic Approaches for 3 3,5 Dimethylisoxazol 4 Yl Propanamide Studies
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(3,5-Dimethylisoxazol-4-yl)propanamide, within the active site of a target protein.
Research on derivatives containing the 3,5-dimethylisoxazole (B1293586) moiety has demonstrated its effectiveness as an acetyl-lysine (KAc) mimic, particularly in the context of bromodomains. acs.org Molecular docking studies of 3,5-dimethylisoxazole derivatives targeting the first bromodomain of BRD4 (BRD4(1)) have been particularly insightful. These studies predicted that the 3,5-dimethylisoxazole core orients itself into the KAc-binding pocket. acs.orgnih.gov A key interaction consistently observed is the formation of a hydrogen bond between the nitrogen atom of the isoxazole (B147169) ring and the side chain of a conserved asparagine residue (Asn140 in BRD4). nih.gov This interaction anchors the ligand in the binding site, allowing other parts of the molecule to form additional stabilizing contacts.
For instance, in a series of isoxazole-carboxamide derivatives evaluated as COX inhibitors, docking studies revealed that substitutions on the phenyl rings influenced the orientation of the isoxazole ring within the enzyme's active site, highlighting the importance of steric and electronic factors in achieving optimal binding. nih.gov The binding affinity and interaction patterns are quantified by scoring functions, which provide a numerical value (e.g., kcal/mol) to rank potential ligands.
| Target Protein | Key Interacting Residues | Predicted Interactions for Isoxazole Moiety | Reference Compound | Predicted Binding Affinity (kcal/mol) |
| BRD4(1) | Asn140, Trp81, Pro82, Phe83 | Hydrogen bond with Asn140; Hydrophobic interactions with WPF shelf | Bivalent 3,5-dimethylisoxazole derivative | Not specified in abstract |
| COX-2 | Tyr385, Ser530 | Varies based on substitution; occupies secondary binding pocket | Isoxazole-carboxamide derivative (A13) | Not specified in abstract |
| Hsp90 | Gly97, Asn51, Lys58 | Hydrogen bonds and hydrophobic interactions | Luminespib (isoxazole-based) | -8.20 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify novel molecules with the potential for similar biological activity. dovepress.combenthamscience.com
The process can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the key interaction points within the target's binding site. nih.gov For a molecule like this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor feature associated with the isoxazole nitrogen and/or the propanamide carbonyl oxygen.
A hydrogen bond donor feature from the propanamide -NH2 group.
Hydrophobic/aromatic features corresponding to the dimethylisoxazole ring.
In studies involving isoxazole-based molecules, virtual screening has been successfully applied to identify potential inhibitors for targets like the heat shock protein 90 (Hsp90). researchgate.netresearchgate.net A hybrid virtual screening approach, combining machine learning-based ligand screening with structure-based docking, has also been utilized to filter large natural product libraries, demonstrating the efficiency of these multi-step in silico protocols. nih.gov Such a strategy could be employed to discover new scaffolds that incorporate the key features of this compound or to identify novel targets for the compound itself.
| Pharmacophore Feature | Potential Origin in this compound | Role in Molecular Recognition |
| Hydrogen Bond Acceptor (HBA) | Isoxazole Nitrogen, Carbonyl Oxygen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the protein active site. |
| Hydrogen Bond Donor (HBD) | Amide N-H | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in the protein active site. |
| Hydrophobic (HY) / Aromatic (AR) | Dimethylisoxazole Ring | Engages in van der Waals and π-stacking interactions within hydrophobic pockets of the target. |
| Positive Ionizable (PI) | (If protonated) | Can form salt bridges with negatively charged residues like Aspartate or Glutamate (B1630785). |
Advanced Molecular Dynamics Simulations and Free Energy Calculations
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of a docked ligand within a protein's binding site and for understanding the conformational changes that may occur upon binding. For the this compound-protein complex, an MD simulation would reveal the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more realistic representation of the binding event. nih.govrsc.orgresearchgate.net
Following MD simulations, binding free energy calculations are often performed to provide a more accurate estimation of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used end-point methods. nih.govresearchgate.net These calculations analyze snapshots from the MD trajectory to compute the energetic components of binding, including van der Waals, electrostatic, and solvation energies. ucl.ac.uknih.gov Studies on various ligand-protein systems, including those with heterocyclic scaffolds, have shown that these methods can successfully rank compounds by binding affinity and clarify the primary energetic contributions to the binding process. nih.govresearchgate.net
| Simulation Parameter | Description | Typical Application for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | To assess the stability of the protein backbone and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | To identify flexible regions of the protein and how they are affected by ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds throughout the simulation. | To determine the persistence of key hydrogen bonds between the compound and the target protein. |
| Binding Free Energy (ΔGbind) | Calculated using methods like MM/PBSA to estimate the overall binding affinity. | To provide a more accurate prediction of binding strength and to compare with other potential ligands. |
Quantum Chemical Characterization of Electronic Structures and Reactivity (DFT, TDDFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. For this compound, DFT calculations can provide a detailed understanding of its three-dimensional structure (optimized geometry), charge distribution, and molecular orbitals. nih.govresearchgate.netmdpi.com
A key output of DFT analysis is the characterization of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) of the compound by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov These theoretical calculations are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. researchgate.net
| Quantum Chemical Property | Description | Significance for this compound |
| Optimized Geometry | The lowest energy, most stable 3D conformation of the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles for use in other computational methods like docking. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the molecule to donate electrons in a chemical reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of the molecule to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity, stability, and the energy required for electronic excitation. A lower gap often implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models provide an early assessment of a molecule's pharmacokinetic profile, helping to identify potential liabilities and reduce late-stage attrition in drug development. japtronline.comresearchgate.net
For this compound, a standard in silico ADME evaluation would assess several key parameters. Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other important predicted properties include aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comnih.gov Various online platforms and software packages can generate these predictions based on the molecule's 2D structure, providing a comprehensive profile of its likely behavior in a biological system. nih.govnih.gov
| ADME Parameter | Description | Favorable Range for Oral Drugs | Predicted Value for a Hypothetical Isoxazole Derivative |
| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol | 184.21 g/mol |
| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | < 5 | 0.5 - 2.5 |
| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | ≤ 5 | 1 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 | 4 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | < 140 Ų | ~70 Ų |
| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut into the bloodstream. | High | High |
| Blood-Brain Barrier (BBB) Permeant | Prediction of whether the compound can cross the BBB. | No (for peripherally acting drugs) | Variable |
| CYP Inhibitor/Substrate | Prediction of interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | No | Non-inhibitor |
Analytical and Spectroscopic Characterization Techniques for 3 3,5 Dimethylisoxazol 4 Yl Propanamide and Its Analogues
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the molecular framework.
For 3-(3,5-Dimethylisoxazol-4-yl)propanamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The two methyl groups attached to the isoxazole (B147169) ring (at positions 3 and 5) would likely appear as sharp singlet peaks, though with slightly different chemical shifts due to their distinct electronic environments. The protons of the propanamide side chain—the two methylene (B1212753) groups (CH₂) and the amide (NH₂) protons—would also be clearly visible. The methylene protons would likely appear as triplets due to coupling with each other, while the amide protons often present as a broad singlet. core.ac.uk
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals would include those for the two isoxazole methyl carbons, the carbons of the isoxazole ring itself (C3, C4, and C5), the methylene carbons of the propanamide chain, and the carbonyl carbon (C=O) of the amide group, which typically resonates significantly downfield. acgpubs.orgwhiterose.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for 3,5-dimethylisoxazole (B1293586) and propanamide moieties. chemicalbook.comchemicalbook.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Isoxazole-CH₃ (C3) | ~2.2-2.4 (s) | ~10-12 |
| Isoxazole-CH₃ (C5) | ~2.4-2.6 (s) | ~12-15 |
| CH₂ (alpha to ring) | ~2.5-2.7 (t) | ~20-25 |
| CH₂ (alpha to C=O) | ~2.3-2.5 (t) | ~35-40 |
| C=O (Amide) | - | ~170-175 |
| NH₂ (Amide) | ~5.5-7.5 (br s) | - |
| Isoxazole C3 | - | ~160-165 |
| Isoxazole C4 | - | ~110-115 |
| Isoxazole C5 | - | ~168-172 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The primary amide group is a strong indicator, showing N-H stretching vibrations typically in the range of 3100-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the amide would be prominent around 1640-1690 cm⁻¹. acgpubs.org The isoxazole ring itself contributes to the spectrum with characteristic peaks for C=N stretching (around 1610 cm⁻¹), N-O stretching (around 1405 cm⁻¹), and C-O stretching within the ring. rjpbcs.comnih.gov
Table 2: Key IR Absorption Bands for this compound Frequencies are based on characteristic values for amides and isoxazole rings. rjpbcs.comnih.gov
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide (N-H) | Stretch | 3100 - 3500 (often two bands) |
| Amide (C=O) | Stretch | 1640 - 1690 (strong) |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| Isoxazole (C=N) | Stretch | ~1610 |
| Isoxazole (N-O) | Stretch | ~1405 |
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would confirm its molecular weight. The fragmentation of this compound is expected to follow predictable pathways based on its structure. A primary fragmentation event for amides is the McLafferty rearrangement, which, if sterically possible, can lead to a characteristic neutral loss. libretexts.org Alpha-cleavage next to the carbonyl group is also common, leading to the formation of the [O=C-NH₂]⁺ ion at m/z 44, which is often the base peak for primary amides. docbrown.infomiamioh.edu Another likely cleavage would occur at the bond between the isoxazole ring and the propanamide side chain. The fragmentation of the isoxazole ring itself can also occur, though this process can be complex. acs.org
Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation pathways are predicted based on common amide and isoxazole fragmentation. docbrown.infoacs.org
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 182 | [C₉H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 124 | [C₇H₁₀NO]⁺ | Loss of propanamide side chain |
| 110 | [C₆H₈NO]⁺ | Cleavage of ethyl-amide bond |
| 44 | [CONH₂]⁺ | Alpha-cleavage at carbonyl group |
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state (i.e., a crystal). This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov
For a compound like this compound, single-crystal X-ray diffraction could confirm the planarity of the isoxazole ring and provide exact data on the conformation of the propanamide side chain relative to the ring. mdpi.comresearchgate.net Furthermore, it would elucidate the packing of molecules in the crystal lattice, identifying any hydrogen bonding networks involving the amide N-H and C=O groups, which significantly influence the physical properties of the solid, such as melting point and solubility.
Chromatographic Separations and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. sigmaaldrich.com In TLC, a small amount of the sample is spotted onto a stationary phase, typically a plate coated with silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (solvent system). colostate.edu
For this compound, its polarity, dictated by the amide and isoxazole groups, will determine its behavior. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely be effective. The compound's purity can be assessed by the presence of a single spot. The position of the spot is characterized by its Retention Factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. nih.gov Visualization of the spot can be achieved under UV light (if the compound is UV-active) or by staining with a chemical reagent like potassium permanganate (B83412) or iodine. researchgate.net
Flash Column Chromatography
Flash column chromatography is a rapid and efficient purification technique widely employed in synthetic chemistry to isolate desired compounds from reaction mixtures. nih.gov For this compound and its analogues, this method is crucial for removing unreacted starting materials, byproducts, and other impurities post-synthesis. The process relies on a stationary phase, typically silica gel, packed into a column, and a mobile phase, a solvent or mixture of solvents, which is pushed through the column under positive pressure. edu.krd
The separation principle is based on the differential adsorption of the components in the mixture to the stationary phase. Compounds with higher polarity interact more strongly with the polar silica gel and thus move more slowly through the column, while less polar compounds elute faster. The choice of eluent is critical for achieving effective separation. For isoxazole derivatives, a common mobile phase system is a mixture of a non-polar solvent like cyclohexane (B81311) and a more polar solvent such as ethyl acetate. edu.krd The ratio of these solvents is optimized to achieve the best separation, with a typical starting point being an 8:2 mixture of cyclohexane to ethyl acetate. edu.krd The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the pure product. edu.krd
| Parameter | Description | Common Implementation edu.krd |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel H60 or GF254 |
| Mobile Phase (Eluent) | The solvent system that carries the sample through the stationary phase. | Cyclohexane/Ethyl Acetate (8:2 v/v) |
| Monitoring Technique | Method used to track the separation process and identify fractions containing the target compound. | Thin-Layer Chromatography (TLC) with UV light visualization |
| Objective | The primary goal of the chromatographic step. | Isolation of synthesized isoxazole derivatives from reaction byproducts and starting materials. nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound and its analogues, HPLC is invaluable for assessing purity, determining concentration, and for preparative purification. The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The high pressure generated by the system allows for the use of very small particle sizes in the stationary phase, leading to high-resolution separations.
Reversed-phase HPLC is the most common mode used for compounds like isoxazole derivatives. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or trichloroacetic acid to improve peak shape. nih.govprotocols.io The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The components of the mixture are detected as they exit the column using a detector, most commonly a UV detector set to a wavelength where the analyte absorbs light. nih.gov The time it takes for a compound to travel through the column, known as its retention time, is a characteristic feature used for its identification.
| Parameter | Description | Example Condition nih.gov |
|---|---|---|
| Column | The type of stationary phase used for separation. | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | The solvent system used for elution. A gradient elution is often employed. | A: 0.1 M Trichloroacetic Acid (pH 1.7) B: Acetonitrile (ACN) |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1 mL/min |
| Detection | The method used to detect the analyte as it elutes. | UV at 348 nm |
| Column Temperature | The operating temperature of the column. | 25 °C |
Advanced Bioanalytical Methods for Interaction Studies (e.g., Quantitative Mass Spectrometry for targeted protein analysis)
To understand the mechanism of action of a compound like this compound, it is essential to identify and quantify its interactions with protein targets within a complex biological system. Advanced mass spectrometry (MS)-based targeted proteomics has become a vital tool for this purpose. nih.govsemanticscholar.org These methods offer high sensitivity and specificity, allowing for the precise measurement of a protein's abundance or its thermal stability changes upon ligand binding. nih.gov
Techniques such as Selected Reaction Monitoring (SRM), Parallel Reaction Monitoring (PRM), and Data-Independent Acquisition (DIA) are powerful approaches for targeted protein quantification. semanticscholar.org In a typical workflow, a protein of interest is identified, and from its sequence, unique "proteotypic" peptides are selected for monitoring. nih.gov The mass spectrometer is then programmed to specifically detect and fragment these peptides, generating a quantitative signal that corresponds to the protein's abundance.
Thermal Proteome Profiling (TPP) coupled with quantitative mass spectrometry is a particularly powerful method for identifying direct targets of a small molecule. nih.gov This approach measures changes in the thermal stability of thousands of proteins simultaneously. Ligand binding typically stabilizes a target protein, leading to a shift in its melting temperature. By comparing the melting profiles of proteins in the presence and absence of the drug, direct targets can be identified. nih.gov These advanced MS methods are crucial for target deconvolution and understanding the molecular basis of a compound's biological activity. nih.gov
| Technique | Principle | Application in Interaction Studies |
|---|---|---|
| Selected/Multiple Reaction Monitoring (SRM/MRM) | A triple quadrupole (QQQ) mass spectrometer is used to pre-select a specific peptide precursor ion and then a specific fragment ion, creating a highly specific "transition" for quantification. nih.govsemanticscholar.org | Accurate quantification of known target protein levels in response to compound treatment. |
| Parallel Reaction Monitoring (PRM) | Similar to SRM, a precursor ion is selected in the quadrupole, but all fragment ions are detected in a high-resolution mass analyzer (e.g., Orbitrap). semanticscholar.org | Provides higher specificity and confidence in peptide identification compared to SRM while quantifying target proteins. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding. Changes in protein melting curves are monitored across the proteome using quantitative mass spectrometry. nih.gov | Unbiased, proteome-wide identification of direct and off-target proteins that bind to the compound of interest. nih.gov |
| Data-Independent Acquisition (DIA) | A method where all precursor ions within a large mass-to-charge window are fragmented and analyzed, providing a comprehensive digital map of the proteome that can be retrospectively queried for target peptides. nih.gov | Can be used with TPP to provide high protein coverage for target identification in a cost-effective manner. nih.gov |
Enzyme Kinetic Studies for Mechanistic Characterization (e.g., IC50, Ki determination, mode of inhibition)
Enzyme kinetic studies are fundamental to characterizing the inhibitory activity of compounds like this compound against their target enzymes. These assays quantify the potency and describe the mechanism of inhibition, providing crucial information for drug development. The two most common values used to quantify an inhibitor's potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.org
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is determined experimentally by measuring the enzyme's activity across a range of inhibitor concentrations while keeping the substrate concentration constant. edx.org The resulting data are plotted as enzyme velocity versus the logarithm of the inhibitor concentration, which typically generates a sigmoidal curve from which the IC50 can be determined. edx.org While widely used, IC50 values can be influenced by experimental conditions, such as substrate concentration. edx.org
The inhibition constant (Ki) is the dissociation equilibrium constant for the enzyme-inhibitor complex. It represents a more absolute measure of inhibitor potency as it is independent of substrate concentration. edx.org Determining the Ki value often involves a series of experiments where the reaction rate is measured at various substrate and inhibitor concentrations. This data can be used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value. edx.org Numerous studies have reported the IC50 values for various isoxazole derivatives against a wide range of biological targets, demonstrating the broad applicability of this chemical scaffold. nih.govnih.govnih.gov
| Isoxazole Analogue Structure/Name | Target | Reported IC50 Value | Reference |
|---|---|---|---|
| 5-methyl-isoxazole derivative (Compound A13) | COX-1 | 64 nM | nih.gov |
| 5-methyl-isoxazole derivative (Compound A13) | COX-2 | 13 nM | nih.gov |
| Indole-3-isoxazole-5-carboxamide (Compound 5a) | Huh7 Liver Cancer Cell Line | 0.7 µM | nih.gov |
| Indole-3-isoxazole-5-carboxamide (Compound 5a) | SNU475 Liver Cancer Cell Line | 1.4 µM | nih.gov |
| Substituted Isoxazole (Compound 29) | JNK3 Kinase | 24 nM | nih.gov |
| Isoxazole-oxazole hybrid (Compound 36) | T cell proliferation | ≤ 0.01 µM | mdpi.com |
Emerging Research Frontiers and Academic Prospects of 3 3,5 Dimethylisoxazol 4 Yl Propanamide
Discovery of Novel Biological Targets and Mechanistic Pathways
Research into 3,5-dimethylisoxazole (B1293586) derivatives has revealed their potential as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with Bromodomain-containing protein 4 (BRD4) being a key biological target. nih.govbiorxiv.org The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine (B10760008) (KAc), a crucial component in the epigenetic regulation of gene expression. nih.govnomuraresearchgroup.com
The mechanism of action involves the 3,5-dimethylisoxazole core binding to the acetylated lysine-binding pocket of bromodomains. nih.govnomuraresearchgroup.com X-ray crystallography studies have demonstrated that the isoxazole (B147169) ring can form a hydrogen bond with the conserved asparagine residue (N140 in BRD4) within this pocket, mimicking the interaction of acetylated lysine. nih.govcityu.edu.hk This competitive inhibition disrupts the interaction between bromodomains and acetylated histones, which is a vital process in the regulation of gene transcription. nih.govnomuraresearchgroup.com
The inhibition of BRD4 by 3,5-dimethylisoxazole derivatives has been shown to down-regulate the expression of oncogenes such as c-MYC, leading to antiproliferative effects in various cancer cell lines. cityu.edu.hk For instance, certain derivatives have demonstrated potent activity against colorectal cancer and acute myeloid leukemia cells. cityu.edu.hkcityu.edu.hk The structure-activity relationship (SAR) of these compounds has been extensively studied to optimize their potency and selectivity for different bromodomains. nih.govbohrium.com
| Derivative Class | Biological Target | Mechanism of Action | Potential Therapeutic Application |
| 3,5-dimethylisoxazole derivatives | BRD4 and other BET family bromodomains | Acetylated lysine (KAc) mimic, competitive inhibition of bromodomain-histone interaction | Cancer, Inflammatory Diseases |
| Dihydroquinazolinone-containing 3,5-dimethylisoxazoles | BRD4 | KAc bioisostere, hydrogen bonding with N140 in the binding pocket | Cancer Therapy |
| Bivalent 3,5-dimethylisoxazole derivatives | BRD4 (BD1 and BD2 domains) | Simultaneous targeting of both bromodomains to enhance potency | Colorectal Cancer |
Applications in Advanced Materials Science Research (e.g., Novel Polymers, Coatings)
While the primary focus of research on 3,5-dimethylisoxazole derivatives has been in the field of medicinal chemistry, there are indications of their potential utility in materials science. Some sources suggest that the 3,5-dimethylisoxazole scaffold is being explored for the development of specialty polymers and coatings. cityu.edu.hk However, detailed research findings and specific examples of such applications are not extensively documented in the available scientific literature. The inherent chemical properties of the isoxazole ring, such as its polarity and potential for functionalization, could theoretically be exploited in the design of novel polymers with specific thermal or electronic properties. cityu.edu.hk Further research is required to fully elucidate the potential of 3-(3,5-dimethylisoxazol-4-yl)propanamide and related compounds in advanced materials science.
Integration with Chemical Biology Tools for Proteomic Studies
A significant advancement in the study of isoxazole-containing compounds is the utilization of the isoxazole moiety itself as a tool in chemical biology, particularly in the field of proteomics. rsc.org The intrinsic photochemistry of the isoxazole ring allows it to function as a photo-cross-linker, enabling the identification of protein targets of isoxazole-containing drugs. cityu.edu.hkrsc.org
This approach, known as photoaffinity labeling, involves the use of isoxazole-based probes that can covalently bind to their target proteins upon UV irradiation. cityu.edu.hkcityu.edu.hk This method offers a significant advantage over traditional techniques that require the introduction of larger, more disruptive photo-cross-linking groups, as it minimally perturbs the structure and bioactivity of the parent molecule. researchgate.net
Functionalized isoxazole probes, often incorporating a terminal alkyne for subsequent "click chemistry" attachment of a reporter tag, have been designed for in vitro and in situ protein labeling. cityu.edu.hk These probes have demonstrated high photo-cross-linking efficiency and have been successfully employed in chemoproteomic workflows to identify the cellular targets of isoxazole-containing drugs like Danazol and Luminespib. cityu.edu.hkcityu.edu.hk This integration of 3,5-dimethylisoxazole derivatives with proteomic tools opens up new avenues for target identification, validation, and understanding the off-target effects of these compounds. nih.gov
| Chemical Biology Tool | Application in Proteomics | Advantages |
| Isoxazole-based photo-cross-linkers | Photoaffinity labeling for target identification | Minimally perturbing to the drug structure; intrinsic photoreactivity |
| Functionalized isoxazole probes (with alkyne tag) | In vitro and in situ protein labeling and enrichment | High photo-cross-linking efficiency; compatible with click chemistry |
| Isoxazole photo-crosslinking with mass spectrometry | Binding site validation and off-target analysis | Enables precise identification of ligand binding sites |
Synergistic Approaches Combining Synthetic, Mechanistic, and Computational Research
The development of potent and selective 3,5-dimethylisoxazole derivatives has been greatly facilitated by a synergistic approach that combines synthetic chemistry, mechanistic biology, and computational modeling. nih.govbohrium.com
Synthetic research has focused on the design and creation of diverse libraries of 3,5-dimethylisoxazole derivatives. cityu.edu.hk By systematically modifying the substituents on the isoxazole core, researchers can explore the structure-activity relationships and optimize the compounds for improved potency and selectivity. bohrium.com
Mechanistic studies , including enzymatic assays and cell-based proliferation assays, are crucial for evaluating the biological activity of the synthesized compounds. nih.govcityu.edu.hk These studies provide essential data on the inhibitory concentrations (IC50 values) against target proteins like BRD4 and their effects on cancer cell growth. cityu.edu.hk
Computational research , particularly molecular docking, plays a pivotal role in understanding the binding modes of these inhibitors with their target proteins. cityu.edu.hkbohrium.com Docking studies help to rationalize the observed structure-activity relationships and guide the design of new derivatives with enhanced binding affinity. cityu.edu.hk For example, computational models can predict how different substituents on the 3,5-dimethylisoxazole scaffold will interact with the amino acid residues in the BRD4 binding pocket. cityu.edu.hk
This integrated approach, where synthetic efforts are informed by both biological data and computational insights, has proven to be highly effective in the rapid discovery and optimization of novel 3,5-dimethylisoxazole-based inhibitors. bohrium.com
Q & A
Q. Critical Conditions :
- Catalysts : Bases such as sodium hydride improve reaction efficiency .
- Temperature : Controlled reflux (~80°C) minimizes side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective for confirming its purity?
Q. Basic Structural Characterization
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm the isoxazole and propanamide moieties. For example, methyl groups on the isoxazole appear as singlets near δ 2.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 168.20 for the parent compound) .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and isoxazole C=N (~1550 cm) confirm functional groups .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though this requires high-purity crystals .
What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
Advanced Data Analysis
Discrepancies in biological activity (e.g., varying IC values for BRD4 inhibition) may arise from:
- Assay Variability : Standardize protocols (e.g., consistent cell lines or enzyme sources) to enable cross-study comparisons .
- Structural Confounders : Compare derivatives with minor modifications (e.g., substituents on the propanamide chain) to isolate pharmacophores .
- Dose-Response Studies : Perform multi-concentration testing to validate potency thresholds .
Example : A 2024 study resolved conflicting cytotoxicity reports by re-evaluating derivatives under uniform conditions, identifying solvent stability as a key factor .
How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to biological targets like BRD4?
Q. Advanced Methodological Integration
- Molecular Docking : Use software (e.g., AutoDock) to simulate interactions between the compound’s isoxazole ring and BRD4’s acetyl-lysine binding pocket. Key residues (e.g., Asn140) are prioritized for mutagenesis validation .
- QSAR Models : Correlate substituent electronegativity or steric bulk with experimental IC values to guide structural optimization .
- MD Simulations : Assess binding stability over time; compounds with <2 Å RMSD deviations in 100-ns simulations show robust target engagement .
Case Study : A 2025 study combined docking with in vitro assays to identify a derivative with 10-fold higher BRD4 affinity, attributed to optimized hydrogen bonding .
What are the key considerations for designing analogs of this compound to enhance metabolic stability without compromising activity?
Q. Advanced Structural Optimization
- Bioisosteric Replacement : Substitute the propanamide chain with thioamide or urea groups to resist enzymatic hydrolysis .
- Steric Shielding : Introduce bulky substituents (e.g., 4-methoxybenzyl) near metabolically labile sites .
- Pro-drug Strategies : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to improve bioavailability .
Validation : In vitro microsomal stability assays (e.g., liver microsomes) and LC-MS metabolite profiling are critical .
How do solvent and pH conditions influence the reactivity of this compound in nucleophilic substitution reactions?
Q. Basic Reaction Dynamics
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, enhancing substitution rates at the isoxazole C4 position .
- pH Dependence : Basic conditions (pH >9) deprotonate the amide NH, increasing nucleophilicity but risking hydrolysis. Buffered neutral conditions (pH 7–8) balance reactivity and stability .
Case Example : A 2025 study achieved 85% yield in a Mitsunobu reaction by using dry THF and catalytic DIAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
